![molecular formula C11H9NO B170001 3-Amino-2-naphthaldehyde CAS No. 154845-34-8](/img/structure/B170001.png)
3-Amino-2-naphthaldehyde
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Overview
Description
3-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 .
Synthesis Analysis
Schiff bases, which include 3-Amino-2-naphthaldehyde, are typically synthesized from the condensation of a primary amine with a carbonyl group . A specific example of this is the synthesis of a Schiff base ligand N-(2’-hydroxy-1’-naphthylidene)-3-amino-2-naphthoic acid from the condensation of 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthoic acid .
Molecular Structure Analysis
The InChI code for 3-Amino-2-naphthaldehyde is 1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Naphthaldehydes, including 3-Amino-2-naphthaldehyde, have been shown to undergo photochemical transformations at the aldehyde carbonyl group . In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes can be altered, leading to different reaction products .
Physical And Chemical Properties Analysis
3-Amino-2-naphthaldehyde has a molecular weight of 171.2 . It is recommended to be stored in a refrigerated environment .
Scientific Research Applications
Fluorescent Chemosensor for Metal Ions
3-Amino-2-naphthaldehyde: has been utilized in the synthesis of Schiff base compounds that act as selective fluorescent chemosensors . These compounds are particularly effective in detecting Al(III) ions , which is crucial given the abundance of aluminum in the environment and its potential health impacts. The synthesized Schiff base from 3-Amino-2-naphthaldehyde exhibits a turn-on fluorescence upon binding with Al(III), making it a valuable tool for environmental monitoring and health diagnostics.
Antioxidant Activity
Schiff bases derived from 3-Amino-2-naphthaldehyde have shown significant antioxidant activities . These compounds can scavenge free radicals, thereby protecting living organisms from oxidative stress. This property is essential for developing therapeutic agents that can mitigate the effects of oxidative damage in biological systems.
Biological Applications
The biological applications of Schiff bases incorporating 3-Amino-2-naphthaldehyde extend to bioimaging and cytotoxicity assays . For instance, these compounds have been tested for their ability to image breast carcinoma cells, providing insights into the cellular uptake and distribution of such chemosensors.
Antimicrobial Properties
Schiff bases synthesized from 3-Amino-2-naphthaldehyde have been studied for their antimicrobial properties . These compounds can be used to develop new antimicrobial agents that are effective against a range of pathogenic microorganisms, which is increasingly important in the face of rising antibiotic resistance.
Material Science
In material science, 3-Amino-2-naphthaldehyde is a precursor in the synthesis of complex organic molecules that have applications in creating new materials with specific optical or electronic properties . These materials can be used in various industries, including electronics, photonics, and nanotechnology.
Catalysis
The Schiff bases formed from 3-Amino-2-naphthaldehyde are known to exhibit catalytic activities . These compounds can catalyze various chemical reactions, making them valuable in industrial processes that require efficient and selective catalysts.
Mechanism of Action
Target of Action
As an aldehyde, it can potentially interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
3-Amino-2-naphthaldehyde, being an aldehyde, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as the nucleophile instead of oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its chemical structure, it might be involved in reactions with aldehydes and ketones, leading to the formation of oximes and hydrazones . These reactions could potentially affect various biochemical pathways, depending on the specific context within the cell.
Result of Action
Its ability to form oximes and hydrazones suggests that it could potentially modify the chemical structure of target molecules, thereby altering their function .
Future Directions
properties
IUPAC Name |
3-aminonaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPPFDDTPSWCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435591 |
Source
|
Record name | 3-AMINO-2-NAPHTHALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-naphthaldehyde | |
CAS RN |
154845-34-8 |
Source
|
Record name | 3-AMINO-2-NAPHTHALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is 3-Amino-2-naphthaldehyde considered a useful compound in organic synthesis?
A1: 3-Amino-2-naphthaldehyde serves as an excellent Friedländer synthon for benzo[g]quinolines []. This means it readily reacts with carbonyl compounds to form the benzo[g]quinoline ring system, which is a valuable structural motif in various applications like fluorescent probes and coordination complexes.
Q2: The research mentions the synthesis of a dimethylene-bridged analogue of 2,2'-bipyridine using 3-Amino-2-naphthaldehyde. How does the incorporation of the benzo[g]quinoline moiety, derived from 3-Amino-2-naphthaldehyde, affect the photophysical properties compared to 2,2'-bipyridine?
A2: The study found that incorporating the benzo[g]quinoline unit, derived from 3-Amino-2-naphthaldehyde, leads to bathochromic shifts in both absorption and emission spectra compared to the parent 2,2'-bipyridine []. This shift indicates a lower energy gap between ground and excited states, likely due to increased delocalization across the larger conjugated system of benzo[g]quinoline.
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